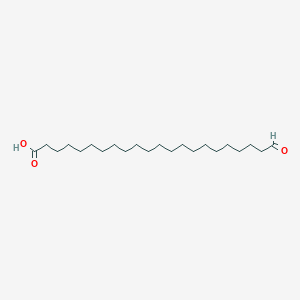
22-Oxodocosanoic acid
Cat. No. B8435834
M. Wt: 354.6 g/mol
InChI Key: PYBWSGBQPKXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193246B2
Procedure details


3.9 g 22-Hydroxy-docosanoic acid (1 eq.) was oxidized with 4.72 g PCC (Pyridinium chlorochromate) (2 eq.) for about 2 hours under reflux as described in example 1, step a.


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>>[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCCCCCCCCCCCCCCCCCCC(=O)O
|
|
Name
|
|
|
Quantity
|
4.72 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=CCCCCCCCCCCCCCCCCCCCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
